molecular formula C18H22N2O3S B5713573 4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide

4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B5713573
M. Wt: 346.4 g/mol
InChI Key: UKCVYLAAHZMDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with methylsulfonyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide in the presence of a base to yield the benzamide intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

Compared to similar compounds, 4-[methyl(methylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets that may not be possible with other compounds .

Properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)14-5-9-16(10-6-14)19-18(21)15-7-11-17(12-8-15)20(3)24(4,22)23/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCVYLAAHZMDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.